

Spectroscopic Analysis of Nitrobenzene-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Nitrobenzene-d5	
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This guide provides a comprehensive overview of the key spectroscopic data for Nitrobenzene-d5 ($C_6D_5NO_2$), a deuterated aromatic nitro compound. It is intended for researchers, scientists, and professionals in drug development and chemical analysis who utilize spectroscopic techniques for structural elucidation and characterization. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols and a workflow visualization.

Compound Information

Nitrobenzene-d5, also known as pentadeuteronitrobenzene, is the deuterated isotopologue of nitrobenzene.[1][2] It is a clear, light yellow liquid commonly used as an NMR solvent or as a standard in various analytical applications.[3][4]



Property	Value
Chemical Formula	C ₆ D ₅ NO ₂ [1]
Molecular Weight	128.14 g/mol [1][3]
CAS Number	4165-60-0[1]
Physical Form	Liquid[3]
Density	1.253 g/mL at 25 °C
Boiling Point	88 °C at 12 mmHg
Melting Point	6 °C

Spectroscopic Data Summary

The following sections and tables summarize the essential NMR, IR, and MS data for **Nitrobenzene-d5**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the structure of organic molecules. For **Nitrobenzene-d5**, both ¹H and ¹³C NMR are informative.

¹H NMR Data

In a pure, 100% deuterated sample of **Nitrobenzene-d5**, no signals would be expected in the ¹H NMR spectrum. However, commercially available samples typically have a high degree of deuteration (e.g., 99.5 atom % D), meaning residual proton signals from the aromatic ring may be observed at very low intensities. The chemical shifts of these residual protons would correspond to those of standard nitrobenzene.

Table 1: Expected ¹H NMR Chemical Shifts for Residual Protons in **Nitrobenzene-d5**.



Position	Chemical Shift (δ, ppm)
Ortho-H (C2, C6)	~8.2
Para-H (C4)	~7.7
Meta-H (C3, C5)	~7.5

Note: Data is based on the spectrum of non-deuterated nitrobenzene. In **Nitrobenzene-d5**, these peaks would be minimal or absent.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework. In **Nitrobenzene-d5**, the carbon signals are present, but they appear as multiplets due to coupling with the attached deuterium atoms (¹J C-D coupling).[5]

Table 2: ¹³C NMR Chemical Shift Data for **Nitrobenzene-d5**.[6][7][8]

Carbon Position	Chemical Shift (δ, ppm)	Multiplicity (due to C-D coupling)
C1 (-NO ₂)	~148	Singlet
C4 (para)	~135	Triplet
C2, C6 (ortho)	~129	Triplet
C3, C5 (meta)	~123	Triplet

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[9][10] The spectrum of **Nitrobenzene-d5** is distinct from its non-deuterated counterpart, particularly in the C-D stretching region.



Table 3: Key IR Absorption Bands for Nitrobenzene-d5.[1][2]

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
~3100	Aromatic C-H Stretch (residual)	Weak
~2250 - 2300	Aromatic C-D Stretch	Medium-Strong
~1590	Aromatic C=C Stretch	Medium
~1510	Asymmetric N-O Stretch (NO ₂)	Strong
~1340	Symmetric N-O Stretch (NO ₂)	Strong
~840	C-D Out-of-plane Bend	Medium
~790	C-N Stretch	Medium

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and fragmentation pattern of a compound.[11] For **Nitrobenzene-d5**, the molecular ion peak is shifted by +5 mass units compared to nitrobenzene.

Table 4: Major Ions in the Electron Ionization (EI) Mass Spectrum of Nitrobenzene-d5.[1][12]

m/z	Ion Assignment	Relative Intensity
128	$[C_6D_5NO_2]^+$ (Molecular Ion, M+)	High
98	[M - NO]+	Low
82	[C ₆ D ₅] ⁺	High
56	[C ₄ D ₄] ⁺	Medium

Experimental Protocols



The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument parameters may need to be optimized for specific equipment and sample concentrations.

NMR Spectroscopy Protocol

- Sample Preparation:
 - For a neat sample, carefully transfer approximately 0.5-0.7 mL of Nitrobenzene-d5 into a clean, dry 5 mm NMR tube.[13][14]
 - If an internal standard is required, add a small amount of tetramethylsilane (TMS) or use a sealed capillary insert containing the standard.[14]
 - If dilution is necessary, dissolve 5-25 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃).[14] As Nitrobenzene-d5 is often the solvent itself, spectra are typically acquired neat.
- Instrument Setup (¹³C NMR):
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent (if used) or run unlocked for a neat sample.[15]
 - Shim the magnetic field to achieve optimal homogeneity.[15]
 - Set acquisition parameters. For a standard proton-decoupled ¹³C spectrum, use a standard pulse program (e.g., zgpg30 on Bruker instruments).[15]
 - Set an appropriate spectral width (e.g., 250 ppm) and transmitter offset.[5]
 - Set the number of scans (ns) to achieve an adequate signal-to-noise ratio (e.g., 256 scans or more, depending on concentration).[5][16]
 - Use a relaxation delay (d1) of 1-2 seconds for a qualitative spectrum.[15] For quantitative analysis, a longer delay (at least 5 times the longest T1) and inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).[5][15]



Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).[15]
- Phase the resulting spectrum and apply baseline correction.[15]
- Reference the spectrum. For neat samples, referencing may be done externally or based on known shifts. If TMS is used, set its peak to 0 ppm.

IR Spectroscopy Protocol

- Sample Preparation:
 - As Nitrobenzene-d5 is a liquid, the spectrum can be conveniently acquired using a neat sample.
 - Place a small drop of the liquid between two IR-transparent salt plates (e.g., NaCl or KBr)
 to create a thin capillary film.[17]
 - Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires only a single drop of the liquid placed directly on the crystal.[10]

Data Acquisition:

- Place the sample holder (salt plates or ATR unit) into the spectrometer's sample compartment.
- Acquire a background spectrum of the empty beam path (or clean ATR crystal) to subtract atmospheric and instrument absorbances.
- Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is collected over the mid-IR range (e.g., 4000-400 cm⁻¹).[9]

Data Processing:

 The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.



Identify and label the major absorption peaks.

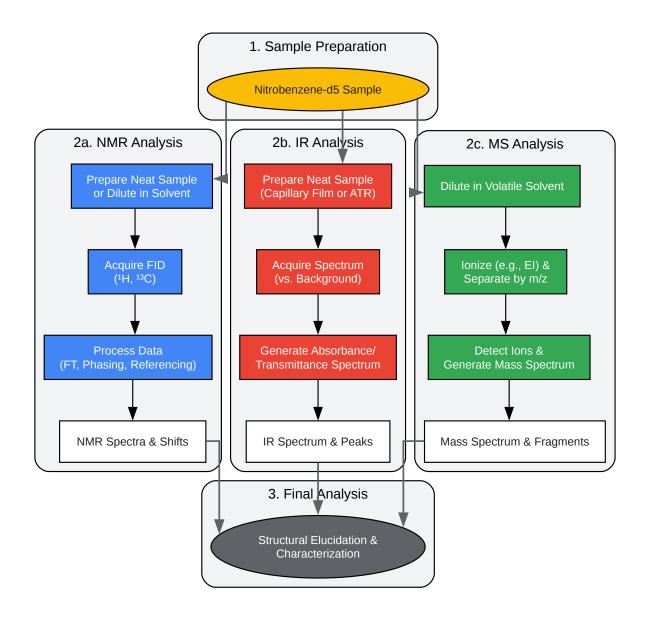
Mass Spectrometry Protocol (Electron Ionization)

- Sample Preparation:
 - For analysis by a system with a gas chromatography (GC-MS) inlet, dilute the
 Nitrobenzene-d5 sample in a volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 10-100 μg/mL.[18]
 - For direct infusion, prepare a similar dilute solution. Ensure the sample is free of non-volatile salts or particulates.[18]
- Instrument Setup:
 - The sample is introduced into the ion source, where it is vaporized.[19][20]
 - In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV for EI). This causes ionization, primarily forming a radical cation (the molecular ion), and induces fragmentation.[19][20]
- Data Acquisition:
 - The generated ions are accelerated by an electric potential and directed into the mass analyzer.[19]
 - The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
 - The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Nitrobenzene-d5**.





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General workflow for the spectroscopic analysis of Nitrobenzene-d5.

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